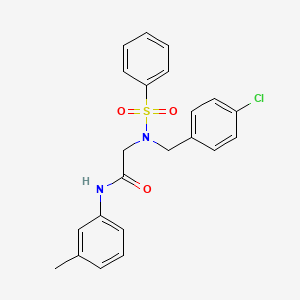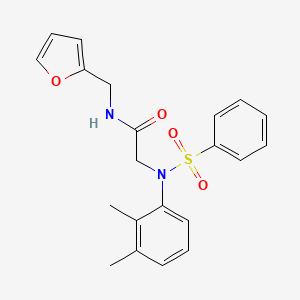
N~2~-(4-chlorobenzyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
描述
N~2~-(4-chlorobenzyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine site antagonists, which have been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. In
作用机制
N~2~-(4-chlorobenzyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 acts as a glycine site antagonist at the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. The glycine site is a modulatory site on the NMDA receptor that is distinct from the glutamate binding site. By blocking the glycine site, N~2~-(4-chlorobenzyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 reduces the activity of the NMDA receptor, which can have downstream effects on synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects
N~2~-(4-chlorobenzyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce oxidative stress and inflammation, increase neurotrophin levels, and improve mitochondrial function. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in synaptic plasticity and neuroprotection.
实验室实验的优点和局限性
One advantage of N~2~-(4-chlorobenzyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 is that it is a selective glycine site antagonist, meaning that it specifically targets the glycine site on the NMDA receptor without affecting other receptors or neurotransmitters. This makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, one limitation of N~2~-(4-chlorobenzyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 is that it has poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N~2~-(4-chlorobenzyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823. One area of interest is its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an analgesic for chronic pain. Additionally, there is interest in exploring the role of the NMDA receptor and glycine site antagonists in addiction and substance abuse disorders. Finally, there is ongoing research on improving the solubility and bioavailability of N~2~-(4-chlorobenzyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823, which could make it a more useful tool for in vivo studies.
科学研究应用
N~2~-(4-chlorobenzyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been studied for its potential therapeutic applications in several areas, including neurodegenerative diseases, pain, and addiction. In neurodegenerative diseases, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In pain, it has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. In addiction, it has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.
属性
IUPAC Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-17-6-5-7-20(14-17)24-22(26)16-25(15-18-10-12-19(23)13-11-18)29(27,28)21-8-3-2-4-9-21/h2-14H,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHYBLDFJZOONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(3-chlorobenzyl)-1,3-dimethyl-8-{[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3483788.png)
![4-bromo-1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B3483796.png)
![N-cyclohexyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B3483803.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3483804.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3483814.png)



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3483849.png)

![4-({N-benzyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3483875.png)
![N~2~-benzyl-N~1~-(2-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3483877.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-cyclohexylglycinamide](/img/structure/B3483883.png)